molecular formula C8H10ClNO2 B6182302 3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride CAS No. 2613385-96-7

3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride

Cat. No.: B6182302
CAS No.: 2613385-96-7
M. Wt: 187.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride”, also known as Hydroxybenzomorpholine, is an off-white or light pink powder . It is used in the formulation of permanent hair dyes, colors, and tints .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . Some of the novel and modern synthetic strategies used for the ring closure reactions involve transition metal catalysis, microwave-assistance, metal-free or solid-state processes . Some of these syntheses are carried out in mild reaction conditions, employing room temperature and/or environmentally friendly solvents .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H9NO2 . The molecular weight is 151.16 .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 301.9±42.0 °C . The density is predicted to be 1.241±0.06 g/cm3 . The storage temperature is 2-8°C .

Safety and Hazards

“3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the hazard classification of Acute Tox. 4 Oral . The safety symbol is GHS07 and the signal word is Warning . The hazard statements include H302 .

Future Directions

Aryl-fused 1,4-oxazine derivatives have been recently studied with growing interest due to their pesticidal, especially antifeedant and antifungal, as well as pharmacological activities . These promising biological properties have encouraged the development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dihydro-2H-1,4-benzoxazin-8-ol hydrochloride involves the condensation of 2-aminophenol with salicylaldehyde followed by reduction and hydrochloride salt formation.", "Starting Materials": [ "2-aminophenol", "salicylaldehyde", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminophenol with salicylaldehyde in ethanol solvent to form 3,4-dihydro-2H-1,4-benzoxazin-8-ol", "Step 2: Reduction of the product from step 1 using sodium borohydride in ethanol solvent", "Step 3: Formation of hydrochloride salt by reacting the product from step 2 with hydrochloric acid" ] }

2613385-96-7

Molecular Formula

C8H10ClNO2

Molecular Weight

187.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.